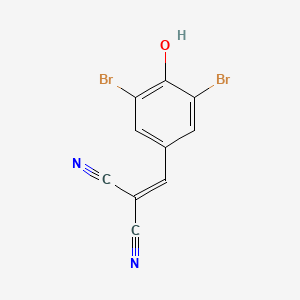

(3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile

説明

(3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile is a benzylidenemalononitrile derivative characterized by a propanedinitrile backbone conjugated to a 3,5-dibromo-4-hydroxy-substituted benzylidene group. Structurally, it belongs to the family of α,β-unsaturated dinitriles, which are known for their reactivity in cycloaddition and nucleophilic addition reactions .

特性

IUPAC Name |

2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2N2O/c11-8-2-6(1-7(4-13)5-14)3-9(12)10(8)15/h1-3,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWVYXKBAATBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180824 | |

| Record name | 3,5-Dibromo-4-hydroxybenzylidenemalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26195-44-8 | |

| Record name | 3,5-Dibromo-4-hydroxybenzylidenemalonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026195448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibromo-4-hydroxybenzylidenemalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through the formation of a benzylidene intermediate, which subsequently undergoes cyclization to yield the final product.

Industrial Production Methods: Industrial production methods for (3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

Reduction: Reduction of the nitrile groups can yield primary amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or potassium thiolate are often employed in substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

(3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

作用機序

The mechanism of action of (3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in its reactivity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

類似化合物との比較

Key Observations:

The 4-hydroxy group introduces hydrogen-bonding capability, contrasting with non-polar riot control agents like CS gas, which rely on volatility for dispersal .

Synthetic Considerations :

- Dibromo-substituted compounds (e.g., ’s piperidin-4-one derivatives) are synthesized via condensation reactions in anhydrous dichloromethane, with yields ranging from 60% to 76% . Similar methods may apply to the target compound.

- Bromine’s bulkiness may reduce reaction yields compared to smaller substituents like chlorine, as seen in ’s lower yields for brominated derivatives .

Unlike riot control agents (), the reduced volatility due to bromine and hydroxy groups may limit its utility in dispersal but enhance stability in drug formulations .

Physicochemical Properties

- Melting Points : Brominated derivatives (e.g., ’s 4k: 124–126°C) generally exhibit higher melting points than chlorinated analogs due to increased molecular symmetry and halogen size . The target compound’s hydroxy group may further elevate its melting point via hydrogen bonding.

- Solubility: The hydroxy group enhances polarity, likely improving solubility in polar solvents compared to non-functionalized analogs like CS gas .

生物活性

(3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile, often referred to as a derivative of bromoxynil, has garnered attention for its diverse biological activities. This compound exhibits significant potential in areas such as antimicrobial, anticancer, and anti-melanogenic activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure is characterized by the presence of dibromo and hydroxy groups on a benzylidene moiety connected to a propanedinitrile backbone. This unique configuration is pivotal in determining its biological properties.

Antimicrobial Activity

Research indicates that (3,5-dibromo-4-hydroxybenzylidene)propanedinitrile exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study highlighted its effectiveness against gram-positive and gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

Table 1: Antimicrobial Activity of (3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Escherichia coli | 12 | 75 µg/mL |

| Pseudomonas aeruginosa | 10 | 100 µg/mL |

Anticancer Activity

The anticancer potential of (3,5-dibromo-4-hydroxybenzylidene)propanedinitrile has been investigated in several studies. Notably, it has shown cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with this compound resulted in:

- MCF-7 Cells :

- IC50 value: 25 µM

- Induction of apoptosis confirmed via flow cytometry.

- HT-29 Cells :

- IC50 value: 30 µM

- Significant reduction in cell viability observed.

Anti-Melanogenic Activity

The compound also exhibits anti-melanogenic properties by inhibiting tyrosinase activity, an enzyme critical for melanin production. This property is particularly relevant for developing skin-whitening agents.

Table 2: Tyrosinase Inhibition by (3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile

| Concentration (µM) | Tyrosinase Inhibition (%) | IC50 (µM) |

|---|---|---|

| 50 | 25 | Not determined |

| 100 | 45 | 35 |

| 200 | 60 | Not determined |

Mechanistic Insights

The biological activities of (3,5-dibromo-4-hydroxybenzylidene)propanedinitrile can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways.

- Cellular Uptake : Its lipophilic nature facilitates cellular uptake, enhancing its bioavailability.

- Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。